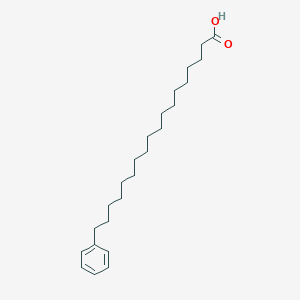

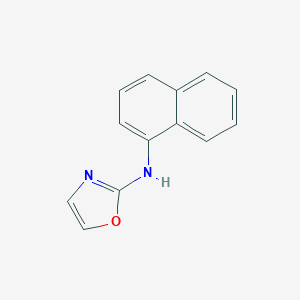

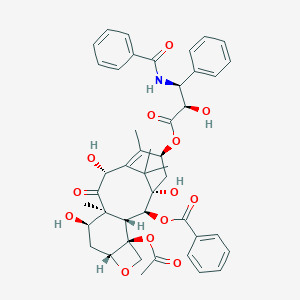

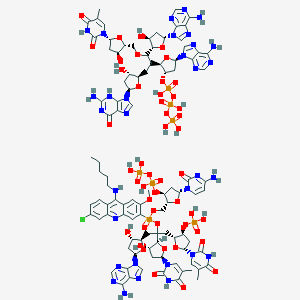

![molecular formula C17H15NO4 B027679 (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 104261-79-2](/img/structure/B27679.png)

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid, also known as 2-benzyloxycarbonyl-1-indanecarboxylic acid, is an important organic compound used in various scientific research applications, particularly in the field of organic synthesis. It is commonly used as an intermediate in the synthesis of various compounds, including pharmaceuticals and other biologically active molecules.

Scientific Research Applications

Synthesis and Classification

The synthesis and classification of indole derivatives, including compounds like (2S)-1-[(benzyloxy)carbonyl]-2,3-dihydro-1H-indole-2-carboxylic acid, are foundational in organic chemistry. These compounds are pivotal due to their presence in a myriad of biologically active molecules. Indole synthesis methods have been extensively studied, offering a wide array of strategies for constructing these complex structures, essential for further chemical and pharmacological research. The classification of indole syntheses into nine strategic approaches provides a structured framework for understanding and developing new synthetic methods, thus facilitating the exploration of their scientific applications (Taber & Tirunahari, 2011).

Biological Activity of Carboxylic Acids

Carboxylic acids, such as the one , play a significant role in medicinal chemistry due to their biological activities. The structure of these compounds often correlates with their antioxidant, antimicrobial, and cytotoxic activities. Understanding these structure-activity relationships is crucial for designing new molecules with desired biological properties. Research on various carboxylic acids has shown how structural differences can influence their bioactivity, highlighting the potential of these compounds in drug development and other therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Cheminformatics and Drug Design

Carboxylic acid derivatives are integral in cheminformatics and drug design, particularly in the development of anticancer agents. The reactivity of such compounds in reactions like Knoevenagel condensation is instrumental in synthesizing biologically active molecules. This highlights their versatility in creating pharmacophores with significant anticancer potential. Understanding the functionalities involved and their implications on drug discovery can lead to the development of novel therapeutic agents (Tokala et al., 2022).

Industrial and Environmental Applications

In the context of industrial and environmental applications, carboxylic acids are valuable for their roles in biocatalysis and bioconversion processes. The understanding of how these compounds interact with and inhibit biocatalysts, such as microbes used in fermentation, is crucial for improving industrial bioprocesses. This knowledge can lead to the development of more robust microbial strains capable of higher yield production of renewable chemicals, thereby contributing to sustainable industrial practices (Jarboe et al., 2013).

Mechanism of Action

Mode of Action

The compound undergoes a visible light-induced decarboxylative amination . This process involves the oxidation of α-amino acids, providing a versatile CO2-extrusion platform to generate α-aminoalkyl radicals .

Biochemical Pathways

The compound is involved in the decarboxylative amination pathway . This pathway is initiated by the oxidation of α-amino acids, leading to the generation of α-aminoalkyl radicals .

Result of Action

The result of the compound’s action is the generation of α-aminoalkyl radicals . These radicals are produced with yields of up to 72% under mild conditions, catalyzed by a metal-free photocatalyst .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S)-1-phenylmethoxycarbonyl-2,3-dihydroindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-16(20)15-10-13-8-4-5-9-14(13)18(15)17(21)22-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,20)/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSOYWTITVKXHLM-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(C2=CC=CC=C21)C(=O)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.